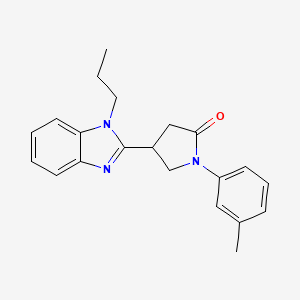

1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

This compound belongs to the pyrrolidin-2-one class, characterized by a five-membered lactam ring. Its structure includes a 3-methylphenyl group at position 1 and a 1-propyl-1H-1,3-benzodiazol-2-yl moiety at position 4 of the pyrrolidinone core. The molecular formula is C21H22N3O, with a molecular weight of 344.43 g/mol .

Properties

IUPAC Name |

1-(3-methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)16-13-20(25)24(14-16)17-8-6-7-15(2)12-17/h4-10,12,16H,3,11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKZWMVSFVXOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amines and ketones under acidic or basic conditions.

Substitution with 3-Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

Introduction of the 1-Propylbenzimidazol-2-yl Moiety: This can be done through nucleophilic substitution reactions, where the benzimidazole derivative is introduced to the pyrrolidin-2-one core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its interactions with biological macromolecules.

Medicine: Potential therapeutic uses due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Modulating biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring, benzodiazolyl/benzimidazolyl groups, and side-chain modifications. These changes significantly impact physicochemical properties such as molecular weight, melting point, and solubility.

Table 1: Structural and Physical Property Comparison

Key Observations :

- Halogenation : The chloro-substituted analog () has a higher molecular weight (375.87 g/mol) due to chlorine incorporation, which may enhance metabolic stability but reduce solubility .

- Substituent Complexity : Compounds with extended side chains (e.g., acetohydrazide in ) exhibit higher molecular weights (>470 g/mol) and elevated melting points (>190°C), suggesting stronger intermolecular interactions.

- Aromatic vs.

Biological Activity

1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidinone core, a benzodiazole moiety, and a propyl group attached to a 3-methylphenyl substituent, which together influence its chemical reactivity and biological properties.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Key Structural Features:

- Pyrrolidinone Core: This structure is known for its role in various pharmacological activities.

- Benzodiazole Moiety: Associated with diverse biological effects, including anxiolytic and anticonvulsant properties.

- 3-Methylphenyl Substituent: Enhances lipophilicity, potentially improving bioavailability.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

2. Antiviral Activity

Preliminary investigations suggest that the compound may inhibit viral replication through interference with viral entry mechanisms or replication processes. Specific studies targeting RNA viruses have reported promising results.

3. Anticancer Effects

The compound has been evaluated for its anticancer properties in several cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer and leukemia cells, potentially through apoptosis induction and cell cycle arrest mechanisms.

The biological activities of this compound are believed to result from its interactions with specific molecular targets:

- Enzyme Inhibition: The compound may modulate the activity of enzymes involved in key metabolic pathways.

- Receptor Binding: There is evidence suggesting interactions with G-protein coupled receptors (GPCRs), influencing signaling pathways related to growth and survival in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibition of E. coli growth at concentrations as low as 10 µg/mL. |

| Study B | Antiviral | Reduced viral load in vitro by 75% against HCV at 50 µM concentration. |

| Study C | Anticancer | Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM. |

Q & A

Q. What are the key synthetic steps for preparing 1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one?

The synthesis typically involves constructing the pyrrolidin-2-one core followed by functionalization with the benzodiazolyl and aryl groups. A common approach includes:

- Step 1 : Formation of the pyrrolidinone ring via cyclization or lactamization reactions.

- Step 2 : Introduction of the 1-propyl-1H-1,3-benzodiazol-2-yl group via nucleophilic substitution or coupling reactions.

- Step 3 : Attachment of the 3-methylphenyl moiety using Suzuki-Miyaura cross-coupling or Ullmann-type reactions. Reaction optimization (e.g., solvent polarity, catalyst choice, temperature) is critical for yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula (e.g., HRMS-ESI+ with <5 ppm error) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing using programs like SHELXL .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis efficiency?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene or THF may stabilize reactive intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions require ligand optimization to suppress side reactions .

- Temperature Control : Lower temperatures (0–25°C) reduce decomposition in sensitive steps, while higher temperatures (80–120°C) accelerate sluggish reactions .

Q. What strategies address low yields in the final coupling step?

- Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) isolates the target compound from byproducts .

- Additives : Bases like KCO or CsCO deprotonate intermediates, enhancing reactivity in substitution reactions .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally demanding steps .

Q. How does structural modification influence biological activity?

- Benzodiazolyl Substitution : Replacing the propyl group with bulkier alkyl chains (e.g., isopropyl) may alter binding affinity to targets like adenosine receptors .

- Pyrrolidinone Conformation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring enhances metabolic stability .

Q. What crystallographic challenges arise during structure determination?

- Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twins .

- Disorder Modeling : Partial occupancy of flexible groups (e.g., propyl chain) requires constraints to avoid overfitting .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or readout methods (luminescence vs. fluorescence) can skew results. Validate assays using positive controls .

- Purity Verification : LC-MS analysis ensures ≥95% purity; impurities may explain off-target effects .

Q. Why do synthetic yields vary between publications?

- Scale Effects : Milligram-scale reactions often report higher yields than gram-scale due to mixing inefficiencies .

- Ambient Conditions : Moisture-sensitive steps (e.g., Grignard reactions) require strict anhydrous protocols to prevent hydrolysis .

Methodological Recommendations

Q. What computational tools predict SAR for derivatives?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes, receptors) .

- QSAR Models : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How to validate target engagement in cellular assays?

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to confirm binding to intended proteins .

- Cellular Thermal Shift Assay (CETSA) : Measures thermal stabilization of target proteins upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.